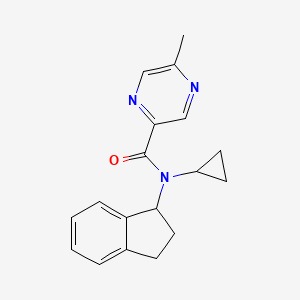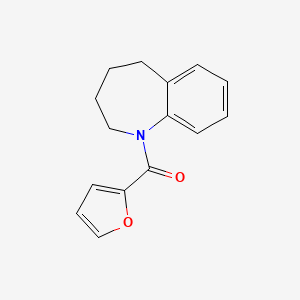![molecular formula C13H14ClFN4O B7513854 3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)
3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFMU, and it has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for further investigation.
作用机制
The mechanism of action of CFMU is complex and not fully understood. It is believed to act on a variety of molecular targets, including enzymes and receptors, to produce its biological effects. CFMU has been found to inhibit the activity of certain enzymes involved in inflammatory processes, which may contribute to its anti-inflammatory effects. It has also been found to bind to certain receptors in the brain, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
CFMU has a wide range of biochemical and physiological effects, which have been extensively studied in vitro and in vivo. It has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. CFMU has also been found to induce apoptosis, or programmed cell death, in certain cancer cells, which may contribute to its antitumor effects. In addition, CFMU has been found to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
CFMU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research purposes. CFMU also has a wide range of biological effects, which makes it a versatile tool for investigating various scientific questions. However, one limitation of CFMU is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.
未来方向
There are many future directions for research on CFMU. One potential application is in the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. CFMU may also have potential applications in the treatment of cancer and neurological disorders, and further research in these areas is warranted. In addition, there is a need for further investigation into the mechanism of action of CFMU, which may provide insights into its biological effects and potential therapeutic applications.
Conclusion:
In conclusion, CFMU is a promising compound for use in scientific research. It has a wide range of biochemical and physiological effects, and it has potential applications in the development of new drugs for the treatment of various diseases. While there are still many unanswered questions regarding its mechanism of action, further research on CFMU is likely to yield important insights into its biological effects and potential therapeutic applications.
合成方法
The synthesis method for CFMU involves the reaction of 5-chloro-2-fluoroaniline with 1-methyl-4-(methylamino)pyrazole in the presence of a suitable catalyst. The resulting product is then treated with methyl isocyanate to form the final compound. This synthesis method has been optimized over the years to improve yield and purity, and it is now a well-established protocol for the production of CFMU.
科学研究应用
CFMU has been investigated for its potential applications in a variety of scientific research areas. It has been found to have anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development. CFMU has also been studied for its effects on the central nervous system, and it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-(5-chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O/c1-18(7-9-6-16-19(2)8-9)13(20)17-12-5-10(14)3-4-11(12)15/h3-6,8H,7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSURECQBWQWNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)NC2=C(C=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)

![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)

![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)
![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)

![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)
![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)
![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)